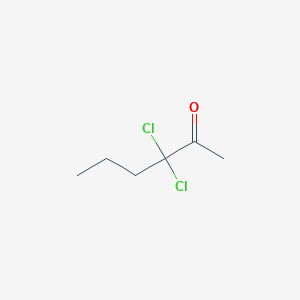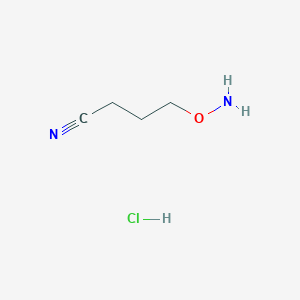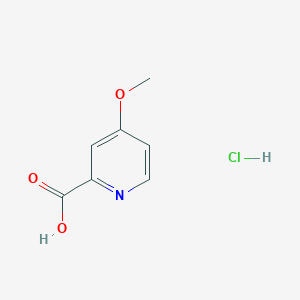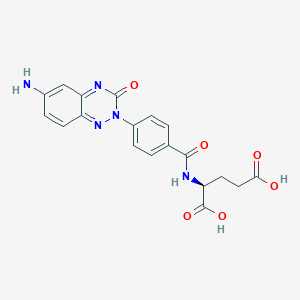
2-Hexanone, 3,3-dichloro
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexanone, 3,3-dichloro, also known as DCC, is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in water and has a strong odor. DCC is commonly used as a solvent, reagent, and intermediate in organic synthesis. It has a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism Of Action
2-Hexanone, 3,3-dichloro acts as a nucleophile in organic reactions, attacking electrophilic centers in other molecules. It can also act as a leaving group, allowing other molecules to take its place in a reaction. 2-Hexanone, 3,3-dichloro is a versatile reagent that can be used in a wide range of organic reactions.
Biochemical And Physiological Effects
2-Hexanone, 3,3-dichloro has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin irritation and respiratory problems if inhaled. It is important to handle 2-Hexanone, 3,3-dichloro with care and to use appropriate safety measures when working with it.
Advantages And Limitations For Lab Experiments
2-Hexanone, 3,3-dichloro has several advantages for lab experiments. It is a versatile reagent that can be used in a wide range of organic reactions. It is also relatively inexpensive and easy to produce. However, 2-Hexanone, 3,3-dichloro is toxic and can be dangerous if not handled properly. It is important to use appropriate safety measures when working with 2-Hexanone, 3,3-dichloro.
Future Directions
There are several future directions for research on 2-Hexanone, 3,3-dichloro. One area of research could focus on the development of new synthetic routes for 2-Hexanone, 3,3-dichloro that are more efficient and environmentally friendly. Another area of research could focus on the use of 2-Hexanone, 3,3-dichloro in the synthesis of new drugs and materials. Additionally, more research is needed to understand the biochemical and physiological effects of 2-Hexanone, 3,3-dichloro and to develop appropriate safety measures for working with it.
Synthesis Methods
2-Hexanone, 3,3-dichloro can be synthesized by the reaction of 2-hexanone with thionyl chloride and phosphorus pentachloride. The reaction yields 3,3-dichloro-2-hexanone, which can be purified by distillation. The synthesis of 2-Hexanone, 3,3-dichloro is a relatively simple process, and it can be produced on a large scale.
Scientific Research Applications
2-Hexanone, 3,3-dichloro is widely used in scientific research as a solvent and reagent. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and materials science. 2-Hexanone, 3,3-dichloro is also used as a starting material for the synthesis of other organic compounds. It has been used in the synthesis of various drugs, including antiviral and anticancer agents.
properties
CAS RN |
116531-23-8 |
|---|---|
Product Name |
2-Hexanone, 3,3-dichloro |
Molecular Formula |
C6H10Cl2O |
Molecular Weight |
169.05 g/mol |
IUPAC Name |
3,3-dichlorohexan-2-one |
InChI |
InChI=1S/C6H10Cl2O/c1-3-4-6(7,8)5(2)9/h3-4H2,1-2H3 |
InChI Key |
WDQSNLKSSOWOKV-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)C)(Cl)Cl |
Canonical SMILES |
CCCC(C(=O)C)(Cl)Cl |
synonyms |
2-Hexanone, 3,3-dichloro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B53628.png)


![Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B53635.png)






![Pyrido[2,3-b]pyrazin-8-ol](/img/structure/B53653.png)